molecular formula C6H5FIN B1486605 2-Fluoro-4-iodo-6-methylpyridine CAS No. 884494-45-5

2-Fluoro-4-iodo-6-methylpyridine

Cat. No. B1486605
CAS RN: 884494-45-5
M. Wt: 237.01 g/mol
InChI Key: LJTFIDJMXXZXPN-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-6-methylpyridine is a unique chemical with the molecular formula C6H5FIN. It has a molecular weight of 237.01 . This compound is part of a collection of unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-iodo-6-methylpyridine is represented by the SMILES string IC1=CC(F)=NC(C)=C1 . This representation provides a text notation for the compound’s structure.


Physical And Chemical Properties Analysis

2-Fluoro-4-iodo-6-methylpyridine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Optimization

  • 2-Fluoro-4-methylpyridine is used in the synthesis of cognition-enhancing drugs, such as 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, known for its acetylcholine release enhancing properties (Pesti et al., 2000).
  • In the field of organic chemistry, this compound is involved in halogen/halogen displacement reactions in pyridines and other heterocycles, demonstrating its versatility in chemical transformations (Schlosser & Cottet, 2002).

Spectroscopic and Electronic Studies

  • Detailed spectroscopic and electronic studies of 2-Fluoro-4-iodo-5-methylpyridine have been conducted using Density-functional theory, exploring its electronic properties and potential for biological applications (Selvakumari et al., 2022).

Application in Molecular Docking and Drug Design

  • The compound has been studied for its potential in drug design, including molecular docking studies, to assess its interaction with proteins and potential as a drug candidate (Selvakumari et al., 2022).

Use in Synthesis of Fluorinated Pyridines

  • It's also used in the synthesis of various fluorinated pyridines, which are important in the development of new pharmaceuticals and agrochemicals (Wittmann et al., 2006).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-4-iodo-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTFIDJMXXZXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660497
Record name 2-Fluoro-4-iodo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-iodo-6-methylpyridine

CAS RN

884494-45-5
Record name 2-Fluoro-4-iodo-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-iodo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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